molecular formula C26H25N5O2 B2375031 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide CAS No. 1396808-07-3

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide

Cat. No.: B2375031
CAS No.: 1396808-07-3
M. Wt: 439.519
InChI Key: CFTGCXDLOQHBRZ-UHFFFAOYSA-N
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Description

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is a complex organic compound that features a pyrimidine ring, a quinoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the quinoline moiety: This can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling of the piperidine ring: This step may involve the use of a coupling reagent such as EDCI or DCC to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyrimidine or quinoline rings can be reduced under appropriate conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or aldehyde derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets could include kinases, receptors, or other enzymes involved in critical cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(4-hydroxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(6-(4-chlorophenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-quinolin-8-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-33-21-11-9-18(10-12-21)23-15-24(29-17-28-23)31-14-4-7-20(16-31)26(32)30-22-8-2-5-19-6-3-13-27-25(19)22/h2-3,5-6,8-13,15,17,20H,4,7,14,16H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTGCXDLOQHBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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